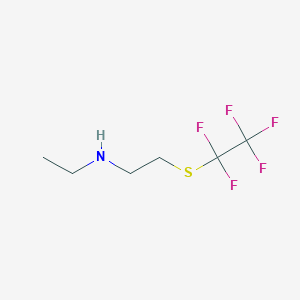

Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine

Description

Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine (CAS: 1208078-72-1) is a fluorinated amine derivative characterized by a primary ethylamine backbone substituted with a pentafluoroethylsulfanyl (-S-C₂F₅) group at the second carbon of the ethyl chain. This structure imparts unique physicochemical properties, including high electronegativity from fluorine atoms and enhanced lipophilicity due to the sulfur-fluorine hybrid substituent.

Properties

Molecular Formula |

C6H10F5NS |

|---|---|

Molecular Weight |

223.21 g/mol |

IUPAC Name |

N-ethyl-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |

InChI |

InChI=1S/C6H10F5NS/c1-2-12-3-4-13-6(10,11)5(7,8)9/h12H,2-4H2,1H3 |

InChI Key |

CMCCULLFDXEFKN-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCSC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine typically involves the reaction of ethylamine with a pentafluoroethylsulfanyl-containing precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins can provide insights into biochemical pathways.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The pentafluoroethylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The ethyl and amine groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Fluorine Impact: The pentafluoroethylsulfanyl group in the target compound increases electronegativity and chemical stability compared to non-fluorinated analogs like 2-[(2-aminoethyl)disulfanyl]ethan-1-amine. Fluorine atoms also reduce hydrogen bonding, lowering water solubility but enhancing membrane permeability .

- Aromatic vs. Aliphatic Substituents : Ethyl-(2-phenyl-propyl)-amine exhibits π-π stacking capabilities due to its phenyl group, contrasting with the electron-deficient pentafluoroethylsulfanyl moiety, which may favor hydrophobic interactions .

Lipophilicity and Bioavailability :

- Fluorinated amines like this compound demonstrate higher logP values compared to non-fluorinated analogs, suggesting improved blood-brain barrier penetration. For example, methylamine derivatives in marine diatoms show pH-dependent uptake, but fluorinated analogs may resist protonation, altering transport mechanisms .

- Thermal Stability : The strong C-F bonds in the pentafluoroethylsulfanyl group enhance thermal stability, making the compound suitable for high-temperature applications compared to disulfide-containing amines, which degrade upon oxidation .

Reactivity :

- In reactions with chlorosilanes (), bulky fluorinated amines may exhibit slower kinetics compared to simpler amines like ethylamine due to steric hindrance. However, the electron-withdrawing nature of fluorine could activate the amine toward electrophilic attack .

Pharmaceutical Potential :

- The target compound’s lipophilicity could enhance binding to hydrophobic enzyme pockets .

- Agrochemical Use : Similar to sulfonylurea herbicides (), fluorinated amines might act as stable intermediates in pesticide synthesis, leveraging fluorine’s resistance to metabolic degradation .

Biological Activity

Ethyl-(2-pentafluoroethylsulfanyl-ethyl)-amine is a compound of increasing interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a distinctive ethyl amine backbone with a pentafluoroethyl sulfanyl group. The presence of fluorinated groups often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its potential as an antimicrobial agent, its effects on cellular mechanisms, and its interaction with specific biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have shown promising antibacterial and antifungal activities against various pathogens. This compound is hypothesized to exhibit similar effects due to the presence of the amine group which is known to enhance antimicrobial activity.

| Compound | Antimicrobial Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Potentially active | TBD |

| 1,3,4-thiadiazole derivative A | Moderate | 32 |

| 1,3,4-thiadiazole derivative B | High | 24 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways.

Case Studies

- Inhibition of β-lactamases : Similar compounds have been shown to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This compound may possess similar inhibitory properties due to steric hindrance provided by the pentafluoroethyl group .

- Antioxidant Activity : Some studies suggest that compounds with similar amine functionalities can induce reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This property could be explored further in the context of this compound's potential as an anticancer agent .

Research Findings

Research has indicated that compounds with structural similarities to this compound can modulate various biological activities:

- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. The specific cytotoxic profile of this compound remains to be elucidated through targeted experiments.

- Pharmacokinetics : Understanding the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) will be crucial for assessing the therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.